Methyl 4-ethoxy-1-benzofuran-6-carboxylate
Overview
Description
“Methyl 4-ethoxy-1-benzofuran-6-carboxylate” is a chemical compound with the molecular formula C12H12O4 . It is also known as “4-Ethoxy-benzofuran-6-carboxylic acid methyl ester” and "6-Benzofurancarboxylic acid, 4-ethoxy-, methyl ester" .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, benzofuran compounds are generally synthesized through various methods such as ring closure reactions . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The molecular weight of this compound is 220.22 .Chemical Reactions Analysis
Benzofuran compounds, including “this compound”, have high chemical reactivity and diverse synthetic applications . They are often used in the construction of complex benzofuran ring systems .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 220.22 . Further physical and chemical properties were not found in the retrieved sources.Scientific Research Applications
Antimicrobial Properties
Research has highlighted the antimicrobial potential of benzofuran derivatives, making them promising candidates for the development of new antimicrobial agents. The unique structural features of benzofuran and its derivatives, including Methyl 4-ethoxy-1-benzofuran-6-carboxylate, have been extensively studied for their wide array of biological activities. These compounds are found to be effective against a variety of bacterial and fungal microorganisms, showcasing their potential as efficient antimicrobial candidates (Hiremathad, Patil, Chethana, Chand, Santos, & Keri, 2015). Additionally, recent findings indicate that benzofuran scaffolds are being explored for their antimicrobial activity against several clinically approved targets, emphasizing their role in drug discovery and development for microbial diseases (Abbas & Dawood, 2022).
Bioactive Compounds in Drug Discovery
Benzofuran compounds, including this compound, are recognized for their significant bioactivity, which includes anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These compounds have been identified as potential natural drug lead compounds, contributing to the discovery of novel therapeutic drugs for diseases such as hepatitis C and cancer. The synthesis and application of benzofuran derivatives in drug discovery emphasize their importance in developing new medicinal compounds with high efficacy (Miao, Hu, Yang, Liu, Sun, & Wang, 2019).
Anticancer and Other Biological Activities
The pharmacophore of benzofuran is considered for designing drugs with anticancer and other significant biological activities. Benzofuran derivatives have shown promise in treating various diseases, including skin conditions like cancer and psoriasis. Their structural diversity and pharmacological applications demonstrate their potential in medicinal chemistry for developing new therapeutic agents. The exploration of benzofuran derivatives in pharmaceutical research underscores their role in discovering novel treatments for a wide range of diseases (Khanam & Shamsuzzaman, 2015).
Future Directions
Benzofuran compounds, including “Methyl 4-ethoxy-1-benzofuran-6-carboxylate”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their potential applications in many aspects . They are considered potential natural drug lead compounds . Future research may focus on the discovery of new drugs in the fields of drug invention and development .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with various targets in the cell, leading to changes in cellular function .
Biochemical Pathways
Benzofuran derivatives are known to affect a wide range of biochemical pathways, leading to their diverse pharmacological activities .
Properties
IUPAC Name |
methyl 4-ethoxy-1-benzofuran-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-3-15-10-6-8(12(13)14-2)7-11-9(10)4-5-16-11/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAYPTAXRIVISM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC2=C1C=CO2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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